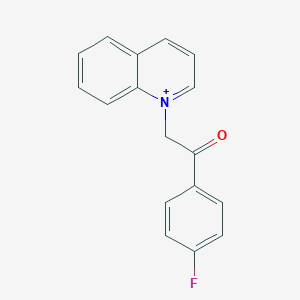
1-(4-Fluorophenacyl)quinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenacyl)quinolinium (FPQ) is a synthetic compound that has gained attention as a useful tool for scientific research. It belongs to the family of photolabile protecting groups, which are molecules that can be activated by light and release a functional group upon irradiation. FPQ is particularly interesting because it can be used to control the release of various bioactive molecules, such as neurotransmitters, peptides, and nucleotides, in a precise and spatiotemporal manner.
Applications De Recherche Scientifique
1-(4-Fluorophenacyl)quinolinium has been used in various scientific research fields, such as neuroscience, pharmacology, and biochemistry. One of the main applications of this compound is the photoactivation of caged compounds, which are molecules that are inactive until they are released by a specific trigger, such as light. This compound can be attached to a caged compound, such as a neurotransmitter, and then activated by a light source, such as a laser, to release the active molecule in a specific location and time. This technique has been used to study the function of various neurotransmitters, such as glutamate, acetylcholine, and dopamine, in neuronal circuits (Ellis-Davies, 2011).
Mécanisme D'action
1-(4-Fluorophenacyl)quinolinium works by undergoing a photoreaction that leads to the cleavage of the protecting group and the release of the bioactive molecule. The mechanism involves the absorption of light by the quinoline moiety, which leads to the formation of a highly reactive singlet state. This state can then undergo various reactions, such as proton transfer, hydrogen abstraction, or electron transfer, depending on the environment and the presence of other molecules (Givens et al., 2016).
Biochemical and Physiological Effects
The use of this compound in scientific research has revealed various biochemical and physiological effects. For example, the photoactivation of caged glutamate by this compound has been shown to induce synaptic plasticity and long-term potentiation in hippocampal neurons (Nabavi et al., 2013). Similarly, the photoactivation of caged acetylcholine by this compound has been used to study the role of this neurotransmitter in the regulation of heart rate and blood pressure (Kobayashi et al., 2015). These studies demonstrate the potential of this compound as a powerful tool for understanding the complex interactions between molecules and biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluorophenacyl)quinolinium has several advantages as a tool for scientific research. It is highly selective and can be used to release specific molecules in a precise location and time. It is also compatible with various biological systems, such as cells, tissues, and whole organisms. However, this compound also has some limitations. It requires a light source for activation, which can be expensive and difficult to control. It can also cause phototoxicity and photobleaching, which can affect the viability of cells and the stability of the molecule. Therefore, careful optimization of the experimental conditions is necessary to obtain reliable and reproducible results.
Orientations Futures
1-(4-Fluorophenacyl)quinolinium is a promising tool for scientific research, and there are many future directions that can be explored. One direction is the development of new caged compounds that can be activated by this compound. This can expand the range of molecules that can be studied and provide new insights into biological processes. Another direction is the optimization of the photoreaction mechanism of this compound, which can improve its efficiency and selectivity. This can also lead to the development of new photolabile protecting groups that can be used in different applications. Finally, the integration of this compound with other techniques, such as optogenetics and microfluidics, can provide new ways to study complex biological systems and networks.
Conclusion
This compound is a synthetic compound that has emerged as a valuable tool for scientific research. Its ability to control the release of bioactive molecules in a spatiotemporal manner has opened new avenues for studying the function of various molecules in biological systems. Although this compound has some limitations, its potential for advancing our understanding of complex biological processes is immense. Further research and development of this compound and related compounds can lead to new breakthroughs in various scientific fields.
Méthodes De Synthèse
1-(4-Fluorophenacyl)quinolinium can be synthesized by a multistep procedure that involves the reaction of quinoline with p-fluorobenzaldehyde, followed by reduction, acetylation, and quaternization (Liu et al., 2017). The final product is a yellow powder that is soluble in organic solvents and stable under normal laboratory conditions.
Propriétés
Formule moléculaire |
C17H13FNO+ |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H13FNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1 |
Clé InChI |
XAYAWIOVPYSKGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)


![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)